(2-Amino-4-methylphenyl)methanol
Overview
Description
(2-Amino-4-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Amino-4-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-4-methylbenzyl alcohol using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 2-amino-4-methylphenol with formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogenation techniques. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and imines.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Amino-4-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the methanol group.
4-Amino-2-methylphenol: Similar structure with different substitution pattern.
2-Amino-4-methylbenzyl alcohol: Similar structure with different functional groups.
Uniqueness
(2-Amino-4-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
(2-amino-4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLRSYFDTULBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81335-87-7 | |
Record name | 2-Amino-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81335-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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